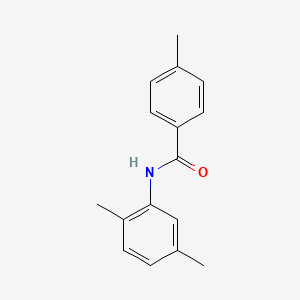

N-(2,5-dimethylphenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

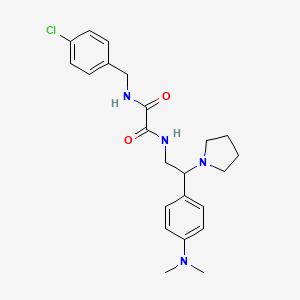

“N-(2,5-dimethylphenyl)-4-methylbenzamide” is likely an organic compound consisting of a benzamide group attached to a dimethylphenyl group . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (2,5-dimethylphenylamine) with the corresponding acid chloride (4-methylbenzoyl chloride) in the presence of a base . This is a standard method for the synthesis of amides .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a CONH2 (carboxamide) group and a 2,5-dimethylphenyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

As an amide, “this compound” could undergo various reactions. For example, it could be hydrolyzed to form the corresponding carboxylic acid and amine . It could also participate in the formation of other amides or esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure . As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .

Aplicaciones Científicas De Investigación

Pharmacological Research

Anticonvulsant Properties

Certain derivatives of N-(2,5-dimethylphenyl)-4-methylbenzamide have been studied for their anticonvulsant effects. A study found that specific benzamides showed potential as anticonvulsants, which can be crucial in developing new treatments for epilepsy and seizures (Afolabi & Okolie, 2013).

Metabolism and Stability

Research into the metabolism of N,N-dimethylbenzamides, including this compound derivatives, has provided insights into the stability of N-(hydroxymethyl) compounds, which are vital in understanding drug metabolism and toxicity (Ross et al., 1983).

Organic Chemistry Applications

Synthesis and Structural Analysis

Studies have focused on synthesizing various derivatives of this compound and analyzing their structures. This includes research on the synthesis of specific isomers and their cyclization reactions, contributing to the broader understanding of organic synthesis techniques (Skladchikov et al., 2013).

Photolysis and Photochemical Behavior

The photolysis of certain benzamide derivatives, including this compound, has been studied to understand their photochemical behavior. This research is essential in fields like photochemistry and environmental sciences, where the stability of compounds under light exposure is crucial (Kumar et al., 1974).

Environmental and Analytical Chemistry

Absorption Cross Sections

Studies on the absorption cross sections of various aromatic hydrocarbons, including derivatives of this compound, contribute to our understanding of atmospheric chemistry and pollution monitoring (Etzkorn et al., 1999).

Sensing Applications

Certain benzamide derivatives have been utilized in the development of luminescence sensors for detecting specific chemicals. This has implications for environmental monitoring and analytical chemistry (Shi et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKHOJXLMYJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)